molecular formula C22H34N2S2+2 B12805434 UTH-31 cation CAS No. 47510-96-3

UTH-31 cation

Cat. No.: B12805434
CAS No.: 47510-96-3
M. Wt: 390.7 g/mol
InChI Key: AVOPZAJVYJCWBI-UHFFFAOYSA-N
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Description

Inorganic cations are typically classified by their charge, coordination geometry, or functional applications. For example, similar cations might include transition metal complexes (e.g., ferrocenium) or rare-earth ions (e.g., La³⁺). Without specific data, this section cannot be completed.

Properties

CAS No.

47510-96-3

Molecular Formula

C22H34N2S2+2

Molecular Weight

390.7 g/mol

IUPAC Name

1-methyl-4-[10-(1-methylpyridin-1-ium-4-yl)sulfanyldecylsulfanyl]pyridin-1-ium

InChI

InChI=1S/C22H34N2S2/c1-23-15-11-21(12-16-23)25-19-9-7-5-3-4-6-8-10-20-26-22-13-17-24(2)18-14-22/h11-18H,3-10,19-20H2,1-2H3/q+2

InChI Key

AVOPZAJVYJCWBI-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=CC=C(C=C1)SCCCCCCCCCCSC2=CC=[N+](C=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of UTH-31 cation typically involves the reaction of 4,4’-dithiodipyridine with decamethylene dibromide in the presence of a base. This reaction forms the bis(1-methylpyridinium) salt, which is then treated with p-toluenesulfonic acid to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

UTH-31 cation undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and thiol derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of UTH-31 cation involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit the activity of certain enzymes, leading to the disruption of cellular processes. It can also interact with cell membranes, altering their permeability and affecting cellular function .

Comparison with Similar Compounds

Comparison with Similar Compounds

No direct comparisons are possible due to the absence of UTH-31-related data. However, general principles for comparing cations (as inferred from , and 14) include:

Key Comparison Criteria

Property Example Cations (Hypothetical) UTH-31 (Hypothetical)
Charge +1 (Na⁺), +2 (Mg²⁺), +3 (Al³⁺) Not available
Ionic Radius (Å) 0.95 (Na⁺), 0.72 (Mg²⁺) Not available
Coordination Number 6 (Na⁺), 4 (Cu⁺) Not available
Applications Catalysis, electrolytes Not available

Research Findings

  • Structural Similarity : If UTH-31 is a transition metal cation, comparisons might focus on redox activity or ligand-binding properties (e.g., Fe²⁺ vs. Fe³⁺) .
  • Functional Similarity : Cations used in batteries (e.g., Li⁺) or catalysis (e.g., Pt²⁺) require analysis of conductivity or catalytic efficiency .

Recommendations for Further Research

Specialized Databases : Consult chemical databases (e.g., PubChem, Reaxys) or crystallographic repositories (e.g., Cambridge Structural Database) for UTH-31’s properties.

Literature Review: Search peer-reviewed journals in inorganic chemistry (e.g., Inorganic Chemistry, Dalton Transactions) for recent studies.

Experimental Data: If UTH-31 is novel, follow methodologies in and to characterize its structure, stability, and reactivity.

Limitations of Current Evidence

  • lists unrelated compounds (e.g., nitro derivatives, polymers) without context.
  • provides a generic framework for compound comparison but lacks actionable data.

Q & A

Q. What are the critical experimental protocols for synthesizing and characterizing UTH-31 cation?

To ensure reproducibility, synthesis protocols must include precise stoichiometric ratios, reaction conditions (temperature, solvent, catalyst), and purification steps. Characterization should employ NMR (¹H, ¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography to confirm molecular structure and purity. For novel derivatives, elemental analysis and spectroscopic comparisons to known analogs are essential. Experimental details should align with journal guidelines for clarity and transparency .

Q. How should researchers address discrepancies in reported spectral data (e.g., NMR shifts) for this compound?

Discrepancies may arise from solvent effects, concentration, or instrument calibration. Standardize data acquisition by replicating experiments under identical conditions and cross-referencing with published databases (e.g., SDBS, NIST). Include raw spectral data in supplementary materials to enable peer validation .

Q. What analytical techniques are most reliable for assessing this compound’s stability under varying conditions?

Use dynamic light scattering (DLS) for colloidal stability, thermogravimetric analysis (TGA) for thermal stability, and UV-Vis spectroscopy to monitor degradation kinetics. For electrochemical stability, cyclic voltammetry (CV) in inert atmospheres is recommended. Document deviations from established protocols to isolate experimental variables .

Advanced Research Questions

Q. How can computational modeling resolve contradictions between experimental and theoretical properties of this compound?

Density functional theory (DFT) calculations can predict electronic structures, bond dissociation energies, and redox potentials. Compare computed NMR/IR spectra with experimental data to identify systematic errors (e.g., solvent effects in simulations). Use multi-reference methods (e.g., CASSCF) for systems with strong electron correlation. Discrepancies should prompt re-evaluation of functional choices or basis sets .

Q. What strategies optimize this compound’s reactivity in catalysis while minimizing side reactions?

Design kinetic studies to isolate rate-determining steps (e.g., Eyring plots, isotopic labeling). Use in-situ spectroscopic techniques (e.g., FTIR, Raman) to monitor intermediate species. Pair mechanistic insights with steric/electronic tuning of ligand frameworks to enhance selectivity. Publish full datasets, including failed experiments, to guide hypothesis refinement .

Q. How should researchers validate conflicting reports on this compound’s role in supramolecular assemblies?

Conduct systematic titrations (e.g., Job plots) to determine binding stoichiometry and affinity. Compare results across multiple techniques (ITC, fluorescence quenching, XRD) to rule out method-specific artifacts. Highlight limitations (e.g., concentration ranges) in discussions to contextualize contradictions .

Methodological and Ethical Considerations

Q. What frameworks ensure ethical reporting of this compound’s toxicological or environmental impacts?

Follow OECD guidelines for toxicity testing (e.g., acute/chronic exposure assays) and disclose all raw data, including outliers. Use life-cycle assessment (LCA) tools to evaluate environmental persistence. Cite primary literature to avoid misinterpretation of hazard classifications .

Q. How can interdisciplinary approaches enhance this compound’s applications in energy storage or biomedicine?

Integrate synthetic chemistry with device engineering (e.g., battery cycling tests) or in vitro/in vivo studies (e.g., cytotoxicity assays). Collaborate with computational chemists to predict structure-property relationships. Publish interdisciplinary findings in hybrid journals (e.g., ACS Applied Materials & Interfaces) to reach diverse audiences .

Q. What steps mitigate bias in literature reviews on this compound’s historical development?

Use systematic review protocols (PRISMA) to identify and assess primary sources. Annotate conflicting claims (e.g., patent vs. academic data) and highlight gaps in industrial vs. academic methodologies. Cite preprints and conference abstracts to capture emerging trends .

Data Management and Reproducibility

Q. How should researchers archive complex datasets (e.g., time-resolved spectroscopy) for this compound?

Use FAIR principles (Findable, Accessible, Interoperable, Reusable): deposit raw data in repositories like Zenodo or Figshare with metadata tags (e.g., excitation wavelength, solvent). Include code for custom analysis scripts (Python, R) to enable reproducibility .

Q. What quality-control measures are essential for batch-to-batch consistency in this compound synthesis?

Implement statistical process control (SPC) charts to monitor yield, purity, and particle size distribution. Use orthogonal characterization (e.g., HPLC for purity, SEM for morphology) and report confidence intervals for critical parameters .

Navigating Contradictions in Literature

Q. How to reconcile divergent mechanistic proposals for this compound’s catalytic cycles?

Design isotopic labeling experiments (e.g., deuterium tracing) or operando spectroscopy to detect transient intermediates. Compare activation barriers computed via DFT with experimental Arrhenius plots. Publish rebuttals or commentaries in specialized journals (e.g., ACS Catalysis) to resolve debates .

Q. What criteria distinguish robust structure-property relationships from spurious correlations in this compound studies?

Apply multivariate regression to isolate dominant variables (e.g., ligand electronegativity vs. redox potential). Validate models with external datasets and report adjusted R² values to account for overfitting. Use machine learning (e.g., random forests) for high-dimensional data .

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